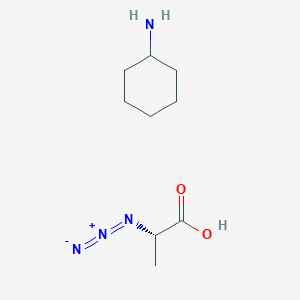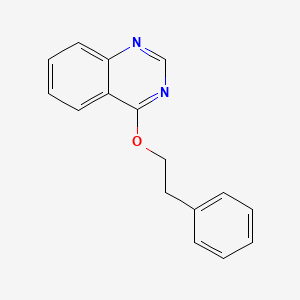
4-ETHYLANILINE-D11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylaniline-D11 is a deuterated derivative of 4-ethylaniline, a compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. The deuterated form, this compound, contains deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylaniline-D11 typically involves the deuteration of 4-ethylaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The deuterated compound is then purified using techniques such as distillation and recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylaniline-D11 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are commonly used.
Major Products Formed
Oxidation: Nitro compounds such as 4-nitroethylaniline.
Reduction: The original amino compound, this compound.
Substitution: Halogenated derivatives like 4-bromoethylaniline and 4-chloroethylaniline.
Applications De Recherche Scientifique
4-Ethylaniline-D11 is widely used in scientific research due to its unique properties. Some of its applications include:
NMR Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, allowing for precise measurements and analysis of chemical structures.
Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Pharmaceutical Research: The compound is used in the development of new drugs and in the study of drug metabolism and pharmacokinetics.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, to study their properties and behavior.
Mécanisme D'action
The mechanism of action of 4-Ethylaniline-D11 is primarily related to its role as a deuterated compound. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction rates. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for accurate analysis of molecular structures. In biological studies, the deuterium atoms can be used to trace metabolic pathways and understand the interactions of the compound with various molecular targets.
Comparaison Avec Des Composés Similaires
4-Ethylaniline-D11 can be compared with other deuterated anilines and non-deuterated analogs:
4-Ethylaniline: The non-deuterated form, which has similar chemical properties but lacks the distinct NMR signals provided by deuterium.
4-Methylaniline-D11: Another deuterated aniline, where the ethyl group is replaced by a methyl group, resulting in different chemical and physical properties.
4-Chloroaniline-D11: A deuterated aniline with a chlorine substituent, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies.
Propriétés
Numéro CAS |
1219802-96-6 |
|---|---|
Formule moléculaire |
C8D11N |
Poids moléculaire |
132.25 |
Synonymes |
4-ETHYLANILINE-D11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)


